N-ethyl-4-propan-2-ylbenzenesulfonamide
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Overview
Description
“N-ethyl-4-propan-2-ylbenzenesulfonamide” is a chemical compound with the molecular formula C9H13NO2S . It is also known by other names such as “p-Toluene-N-ethylsulfonamide”, "p-Toluenesulfonamide, N-ethyl-" .
Synthesis Analysis
The synthesis of sulfonamides, which includes “N-ethyl-4-propan-2-ylbenzenesulfonamide”, often involves a reaction of aliphatic or aromatic sulfonyl chloride with ammonia . A study has described the synthesis of new aryl thiazolone–benzenesulfonamides and their carbonic anhydrase IX inhibitory effect .Scientific Research Applications
Polymer Research and Enhancement
N-ethyl-4-propan-2-ylbenzenesulfonamide: is utilized in polymer research, particularly in modifying the properties of polypropylene (PP). Researchers have been incorporating this compound into PP to improve its characteristics such as crystallinity, chemical resistance, and mechanical strength . This enhancement is crucial for developing next-generation polymers with advanced functionalities.
Nanotechnology and Nanocomposites
In the field of nanotechnology, N-ethyl-4-propan-2-ylbenzenesulfonamide plays a significant role in the synthesis of nanocomposites. It’s used to modify nanoparticles like graphene, MXene, and nano-clay, which are then integrated with polymers for improved performance in various applications, including biomedical, automotive, and aerospace industries .
Biomedical Applications
The compound’s unique properties make it suitable for biomedical applications. It’s being researched for use in drug delivery systems, where it can enhance the bioavailability and targeting of pharmaceuticals. Its potential for creating biocompatible materials also opens up possibilities for its use in medical devices and implants .
Chemical Industry Innovation
The chemical industry could benefit from the applications of N-ethyl-4-propan-2-ylbenzenesulfonamide in the synthesis of novel chemicals. Its reactivity and stability under various conditions make it a valuable asset for creating new compounds with specific desired properties .
Mechanism of Action
Target of Action
N-ethyl-4-propan-2-ylbenzenesulfonamide is a sulfonamide derivative . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, making them potential targets of this compound.
Mode of Action
Based on the known activities of sulfonamides, it can be inferred that this compound might interact with its targets (like carbonic anhydrase and dihydropteroate synthetase) and induce changes that affect their function .
Biochemical Pathways
Sulfonamides are known to interfere with the folic acid synthesis pathway in bacteria by inhibiting the enzyme dihydropteroate synthetase . This could potentially be one of the pathways affected by this compound.
Result of Action
Sulfonamides are generally known to have antibacterial properties . They inhibit bacterial growth by interfering with the synthesis of folic acid, a nutrient essential for bacterial growth and reproduction .
properties
IUPAC Name |
N-ethyl-4-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2S/c1-4-12-15(13,14)11-7-5-10(6-8-11)9(2)3/h5-9,12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJQCPKIXBSFIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Ethyl-4-isopropylbenzenesulfonamide |
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